molecular formula C14H19NO5 B558432 Boc-D-tyrosine CAS No. 70642-86-3

Boc-D-tyrosine

Cat. No. B558432
CAS RN: 70642-86-3
M. Wt: 281.3 g/mol
InChI Key: CNBUSIJNWNXLQQ-LLVKDONJSA-N
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Description

Boc-D-Tyrosine, also known as N-α-t.-Boc-D-tyrosine, is a derivative of the amino acid tyrosine . It is a standard building block for the introduction of D-tyrosine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .


Synthesis Analysis

The synthesis of Boc-D-Tyrosine involves the protection of an amino function, which is converted to tert-butyl carbamate, also known as the Boc-derivative . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A method for preparing Boc-L-tyrosine using (Boc)2O has also been reported .


Molecular Structure Analysis

The molecular formula of Boc-D-Tyrosine is C14H19NO5 . The molecular weight is 281.30 . The InChI key is CNBUSIJNWNXLQQ-LLVKDONJSA-M .


Chemical Reactions Analysis

Boc-D-Tyrosine is used in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .


Physical And Chemical Properties Analysis

Boc-D-Tyrosine is a white powder . It has a density of 1.1755 (rough estimate) . The melting point is 135-140 °C . It is insoluble in water .

Scientific Research Applications

  • Organic Synthesis

    • Boc-D-tyrosine is used in the field of organic synthesis .
    • Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .
    • They have also seen application in cross-linking reactions of proteins and the polymerization of environmental pollutants .
    • Their ability to catalyse o-hydroxylation reactions have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .
  • Peptide and Protein Modification

    • Tyrosine residues have become an exploding field of research as tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .
  • Pharmaceutical and Chemical Research

    • N-Boc-O-benzyl-D-tyrosine is used as an intermediate for pharmaceutical and chemical research .
  • Enzyme Catalysis

    • Bacterial tyrosinases, which can be produced by organisms such as streptomycetes and selected bacilli, have shown promise in the synthesis of medically important compounds .
    • These enzymes are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .
    • The non-enzymatic polymerization of the active quinones results in melanin formation as seen in skin, hair coloration, as well as browning in fruit and vegetables .
    • Moreover, tyrosinases are responsible for wound healing in plants and the melanin produced by bacteria, protection of DNA from UV damage and other environmental stresses .
  • Reductive Cleavage

    • Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction .
    • This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .
    • Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
  • Biocatalytic Conversion

    • Bacterial tyrosinases have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .
    • This application is particularly relevant in the field of organic synthesis .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, as well as the results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the sources .
  • Molecular Design and Synthesis

    • The diversity of tyrosine biochemistry has inspired novel applications in numerous areas of molecular design and synthesis, including chemical biology and bioconjugation .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, as well as the results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the sources .

Safety And Hazards

Boc-D-Tyrosine should be handled with personal protective equipment/face protection . Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided .

properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-tyrosine

CAS RN

3978-80-1
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
M Li, P Zhou, HF Roth - Synthesis, 2007 - thieme-connect.com
… available Boc-d-tyrosine as the starting material. … from commercially available Boc-d-tyrosine 5 (Scheme [1] ). … Boc-d-tyrosine 5 was coupled with N,O-dimethylhydroxylamine …
Number of citations: 13 www.thieme-connect.com
KA Hansford, RC Reid, CI Clark, JDA Tyndall… - …, 2003 - Wiley Online Library
… Inhibitors 2 a–g (Table 1) were prepared from benzyl-protected Boc-D-tyrosine 3 according to the synthesis shown in Scheme 1, which involves conversion to the Weinreb17a amide 4, …
VJ Hruby, DA Upson, DM Yamamoto… - Journal of the …, 1979 - ACS Publications
… Therefore a subsequent overnight coupling was performed using 1.5 mmol of Boc-D-tyrosine and 1.2 mmol of DCC in dimethylformamide. After washing the coupling had gone to …
Number of citations: 48 pubs.acs.org
BJ Moon, KL Huh - Bulletin of the Korean Chemical Society, 1991 - koreascience.kr
… To avoid troublesome synthesis of O-benzyl-N-Boc-D-tyrosine, without the protection of phenolic OH group of tyrosine N-Boc-D-tyrosine methyl ester was reduced with DiBAL to the …
Number of citations: 2 koreascience.kr
M Ståhl, MO Månsson, K Mosbach - Biotechnology letters, 1990 - Springer
… The hydrolysis started after 50 lal of the enzyme solution was added to 10 ml of 10 mM N-Boc-L-tyrosine methyl ester or, N-Boc-D-tyrosine methyl ester. The rate of hydrolysis was …
Number of citations: 100 link.springer.com
JW LeFevre, ED Rogers, LL Pico, CL Botting - Chromatographia, 2000 - Springer
… To 1 mL ofa 1 mM solution of Nt-BOCD-tyrosine in 0.2 M NaHCO3 was added 1 mL of 5 mM DNS-CI in acetone. The solution was allowed to react for 2hr at room temperature. The pH …
Number of citations: 16 link.springer.com
J LeJeune, DA Spivak - Analytical and bioanalytical chemistry, 2007 - Springer
… -tyrosine, and in the other case with BOC-D-tyrosine. Subsequently, each of these OMNiMIPs … if this monomer is used to imprint BOC-D-tyrosine. Thus, monomer–template combinations …
Number of citations: 26 link.springer.com
PA Grieco, A Perez-Medrano - Tetrahedron letters, 1988 - Elsevier
… Toward this end, Mt-BOC-D-tyrosine … 3-bromo-O-~-butyldimethylsilyl-N-methyl-Nt-BOC-D-tyrosine 7, [a]~ +36.2O (c 2.23, CHCl3), in 60% yield. Coupling (DCC, HOBt, EtsN, THF)7 of the …
Number of citations: 52 www.sciencedirect.com
KA JACOBSON, KL KIRK, WL PADGETT… - Molecular …, 1986 - ncbi.nlm.nih.gov
… t-Butyloxycarbonyl-d-tyrosine N-hydroxysuccinimide ester (24) was prepared from the Boc-d-tyrosine (Chemical Dynamics, South Plainfield, NJ), N-hydroxysuccinimide, and DCC in …
Number of citations: 82 www.ncbi.nlm.nih.gov
AC Meng, J LeJeune, DA Spivak - Journal of Molecular …, 2009 - Wiley Online Library
One monomer molecularly imprinted polymers (OMNiMIPs) have enhanced binding and selectivity properties versus traditionally formulated ethylene glycol dimethacrylate (EGDMA)/…
Number of citations: 68 onlinelibrary.wiley.com

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